molecular formula C9H15NSi B183964 2-Methyl-6-(trimethylsilyl)pyridine CAS No. 13737-10-5

2-Methyl-6-(trimethylsilyl)pyridine

Cat. No.: B183964
CAS No.: 13737-10-5
M. Wt: 165.31 g/mol
InChI Key: DRKCMWPOQOVJAA-UHFFFAOYSA-N
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Description

2-Methyl-6-(trimethylsilyl)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C9H15NSi and its molecular weight is 165.31 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl-(6-methylpyridin-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NSi/c1-8-6-5-7-9(10-8)11(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKCMWPOQOVJAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572328
Record name 2-Methyl-6-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13737-10-5
Record name 2-Methyl-6-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Elucidation of Reactions Involving 2 Methyl 6 Trimethylsilyl Pyridine and Its Precursors/derivatives

Computational Investigations of Reaction Pathways

Computational chemistry offers powerful tools for mapping the intricate pathways of chemical reactions. For pyridine (B92270) silylation, these methods have been instrumental in understanding transition states, energy profiles, and the factors governing reaction outcomes.

Density Functional Theory (DFT) Analysis of Transition States and Intermediates

Density Functional Theory (DFT) has become a cornerstone for investigating the mechanisms of pyridine silylation. DFT calculations allow for the full optimization of the geometries of reactants, transition states (TSs), intermediates, and products in the gas phase. acs.org

One proposed mechanism for the C2-selective silylation of pyridines, which would lead to compounds like 2-Methyl-6-(trimethylsilyl)pyridine, involves the coordination of the pyridine to a Lewis-acidic center of a catalyst, followed by the activation of the C(2)–H bond at a proximal transition metal center. rsc.org DFT studies on related systems, such as the palladium-catalyzed intramolecular bis-silylation to form pyridine-fused siloles, have identified multiple transition states and local minima along the reaction coordinate. researchgate.netnih.gov For instance, in the conversion of a disilanyl-phenylethynyl-pyridine, seven transition states and eight local minima were identified, with the formation of a key transition state being the rate-determining step. nih.gov

In zinc-catalyzed silylation of pyridine, DFT calculations have been used to assess the feasibility of proposed intermediates, such as the 1-(triethylsilyl)pyridinium cation. acs.orgnih.gov These computational studies help to build a plausible reaction mechanism by determining the relative stability of intermediates and the energy barriers of transition states. acs.org For example, a rhodium-aluminum complex has been shown to achieve C2-selective silylation, and a key (2-pyridyl)silylrhodium intermediate, crucial for the reaction, was proposed based on mechanistic studies that included DFT analysis. rsc.orgrsc.org

Elucidation of Energy Landscapes and Activation Barriers in Silylation Reactions

The energy landscape of a chemical reaction provides a comprehensive map of all possible chemical structures and the free energies associated with them. nih.govuba.ar Understanding this landscape is key to predicting reaction outcomes. In the context of pyridine silylation, computational studies have been employed to map these energy surfaces and determine the activation barriers for different pathways.

For example, in a zinc-catalyzed silylation of pyridine at high temperatures (240 °C), the calculated enthalpy difference between the reactants and a possible transition state was found to be 27.8 kcal/mol. acs.org While this represents a significant energy barrier, it is accessible at the high reaction temperatures used, suggesting the viability of the proposed pathway involving a silyl (B83357) cation source. acs.org DFT calculations on the palladium-catalyzed synthesis of pyridine-fused siloles revealed an activation energy of 161 kJ/mol for the rate-determining step. nih.gov A similar study on a rhodium-catalyzed reaction also used DFT to investigate the reaction mechanism and energy profile. mdpi.com

These energy landscapes illustrate the relative stabilities of intermediates and the energetic hurdles (activation barriers) that must be overcome for the reaction to proceed. acs.orgnih.gov

Table 1: Calculated Activation Energies in Pyridine Silylation Reactions This table is interactive. Click on the headers to sort the data.

Reaction System Method Rate-Determining Step Calculated Activation Energy (kJ/mol) Reference
Pd-Catalyzed Intramolecular Bis-Silylation DFT Formation of TS6 161 nih.gov
Rh-Catalyzed Intramolecular Bis-Silylation DFT Skew Configuration Transition Not specified in abstract mdpi.com

Regioselectivity Determination in Pyridine Silylation Processes (e.g., 1,2- vs. 1,4-Hydrosilylation)

The silylation of pyridines can result in various isomers, and controlling the regioselectivity is a significant challenge in synthetic chemistry. Hydrosilylation, a key reaction for producing silylated dihydropyridines, can occur via different pathways, most commonly 1,2- or 1,4-addition. rsc.org

Several catalytic systems have been developed to control this regioselectivity. For instance, a ruthenium(II) hydride complex has been shown to catalyze a strictly 1,4-selective hydrosilylation of pyridines. nih.govresearchgate.net This process is believed to proceed through an ionic one-step hydride transfer, which is a departure from previously established radical-based mechanisms. nih.gov In contrast, iridium-catalyzed hydrosilylation has been shown to favor 1,2-addition, producing N-silyl-1,2-dihydropyridines. rsc.org The choice of catalyst and the substituents on the pyridine ring can significantly influence the outcome. For example, in the iridium-catalyzed hydrosilylation of 3-substituted pyridines, a 3-fluoro substituent leads to 1,2-hydrosilylation, whereas a 3-(trifluoromethyl) group directs the reaction towards 1,6-hydrosilylation, suggesting that both steric and electronic factors are at play. rsc.org

Zinc alkyl complexes have also been used as catalysts, leading to a mixture of 1,2-, 1,4-, and 1,6-addition products, with the 1,2-dihydropyridine typically being the major product. acs.org Furthermore, rhodium-aluminum complexes can achieve high selectivity for direct C2-silylation of the pyridine ring itself. rsc.org Computational studies have supported these experimental findings by comparing the relative stabilities of intermediates formed during 1,2- versus 1,4-hydrosilylation pathways. For instance, in one study, the 1,4-hydrosilylation intermediate was calculated to be slightly more stable than the 1,2-hydrosilylation intermediate by 3.1 kcal/mol. acs.org

Experimental Mechanistic Probes

While computational methods provide theoretical insights, experimental techniques are essential for validating proposed mechanisms and identifying transient species.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediate Identification

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for detecting and characterizing species with unpaired electrons, such as free radicals. youtube.comnih.gov In the context of pyridine functionalization, EPR has been crucial for identifying radical intermediates, particularly in photochemical reactions. researchgate.netacs.org

In the photochemical silylation of N-methoxypyridinium ions, EPR spectroscopy provided evidence for the involvement of both N-oxyl and silyl radicals as key intermediates in the reaction mechanism. researchgate.net The technique of spin trapping, where a short-lived radical reacts with a "spin trap" to form a more stable radical adduct, is often employed. nih.gov The resulting EPR spectrum of the adduct can provide information to identify the original, transient radical. nih.gov The detection of these radical species supports mechanisms that diverge from classical Minisci chemistry, involving, for example, the coupling of pyridinyl and allylic radicals generated photochemically. nih.gov

Quantum Yield Measurements in Photochemical Silylation

For photochemical reactions, the quantum yield (Φ) is a critical parameter that measures the efficiency of a specific photochemical process. It is defined as the number of moles of a product formed or reactant consumed per mole of photons absorbed. Measuring the quantum yield provides quantitative data that is essential for understanding and validating a proposed reaction mechanism. researchgate.netacs.org

In studies of the photochemical silylation and hydroxymethylation of pyridines, quantum yield measurements were used alongside EPR spectroscopy and DFT calculations to build a comprehensive understanding of the reaction pathways. researchgate.netacs.orgacs.org A high quantum yield can suggest an efficient chain reaction mechanism, while a low quantum yield might indicate that other deactivation pathways are competing with the desired chemical transformation. These experimental measurements are vital for assessing the viability and efficiency of photochemical routes to silylated pyridines. researchgate.net

Spectroscopic Detection of Proposed Intermediates

The direct observation of transient species in a reaction pathway provides invaluable evidence for a proposed mechanism. In the context of reactions involving silylated pyridines, spectroscopic techniques have been pivotal in identifying and characterizing fleeting intermediates such as pyridinium (B92312) silyl cations and zinc hydride species.

Pyridinium Silyl Cations:

The formation of pyridinium silyl cations has been proposed as a key step in various silylation reactions of pyridines. acs.orgnih.gov These species are thought to arise from the interaction of a pyridine derivative with a silicon-containing reagent, often facilitated by a catalyst. While direct detection by NMR spectroscopy has proven challenging due to their transient nature, their existence is supported by indirect evidence and computational studies. acs.orgnih.gov For instance, in the zinc-catalyzed silylation of pyridine, a proposed mechanism involves the interaction of the Zn²⁺ center with a silane (B1218182) to generate a pyridinium silyl cation and a zinc hydride species. acs.orgnih.gov Although these specific intermediates were not directly observed via NMR, analogous species have been proposed in related reactions. acs.orgnih.gov

The interaction of silyl cations with nitriles, such as p-fluorobenzonitrile (FBN), to form silylated nitrilium ions has been studied using ¹⁹F NMR spectroscopy. d-nb.info The changes in the ¹⁹F NMR chemical shifts and ¹J(CF) coupling constants upon formation of these nitrilium ions provide a spectroscopic handle to probe the Lewis acidity of the silyl cations. d-nb.info Furthermore, NMR studies of solvated silylium (B1239981) cations with various solvents, including pyridine, have shown the formation of (weakly) covalent bonds between the silicon and solvent molecules, indicating the formation of complexed species rather than free silylium ions in solution. acs.orgfigshare.com

Interactive Data Table: Spectroscopic Data for Proposed Intermediates

Intermediate TypeProposed Structure/FormulaSpectroscopic TechniqueKey ObservationReference
Pyridinium Silyl Cation[C₅H₄(CH₃)(Si(CH₃)₃)H]⁺NMR SpectroscopyProposed but not directly detected. acs.orgnih.gov
Silylated Nitrilium Ion[R₃Si-N≡C-Ar]⁺¹⁹F NMRChanges in chemical shifts and coupling constants. d-nb.info
Solvated Silyl CationR₃Si(Pyridine)⁺²⁹Si NMR, ¹³C NMRFormation of tetracoordinated silicon complexes. acs.orgfigshare.com
Zinc Hydride Species[ZnH]⁺¹H NMR, IR SpectroscopyBroad resonance in ¹H NMR; characteristic ν(ZnH) stretching. acs.orgnih.govacs.org

Zinc Hydride Species:

Zinc hydride species are another critical type of intermediate postulated in metal-catalyzed reactions of pyridines. In the zinc-catalyzed silylation of pyridine, a broad resonance observed in the ¹H NMR spectrum was tentatively attributed to a zinc hydride species, although definitive characterization was elusive. acs.orgnih.gov

More definitive evidence for the existence and reactivity of zinc hydride species comes from studies of well-defined zinc hydride complexes. For example, cationic zinc hydride complexes supported by bipyridyl ligands have been synthesized and characterized by multinuclear NMR and IR spectroscopy. acs.org These studies reveal sharp Zn-H resonances in the ¹H NMR spectra and ν(ZnH) stretching frequencies in the IR spectra that are sensitive to the electronic properties of other ligands coordinated to the zinc center. acs.org The reactivity of these isolated zinc hydride complexes, such as their reaction with CO₂, provides further insight into their potential roles in catalytic cycles. acs.org In situ FTIR spectroscopy has also been employed to observe the formation of zinc hydride species on solid supports like zeolites at elevated temperatures. osti.gov The appearance and disappearance of characteristic IR bands upon introduction and removal of H₂ provide strong evidence for the formation of these species. osti.gov

Understanding Radical-Mediated Processes in Pyridine Silylation

Radical-mediated pathways offer an alternative mechanistic manifold for the silylation of pyridines. These processes typically involve the generation of silyl radicals, which then add to the pyridine ring.

The involvement of radical species is often inferred from the outcomes of radical clock experiments and the effect of radical scavengers on the reaction. acs.orgchinesechemsoc.org For example, in some pyridine silylation reactions, the results are consistent with a radical chain mechanism where a trialkylsilyl radical is the key chain carrier. acs.org The initiation of these radical chains can occur through various means, including the homolytic cleavage of a weakened Si-H bond or through the action of radical initiators. acs.orgrhhz.net

Photochemical methods have also been developed for the C-H silylation of pyridines, which explicitly rely on the generation of radicals under light irradiation. researchgate.netacs.org Electron paramagnetic resonance (EPR) spectroscopy is a powerful tool for the direct detection of radical intermediates in these reactions, providing conclusive evidence for their involvement. researchgate.netacs.org The combination of experimental techniques like EPR with computational studies, such as density-functional theory (DFT) calculations, has been instrumental in elucidating the detailed mechanisms of these photocatalytic reactions. researchgate.netacs.org

The use of radical scavengers, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or butylated hydroxytoluene (BHT), can help to distinguish between radical and non-radical pathways. chinesechemsoc.orgtaylorandfrancis.com The inhibition or complete shutdown of a reaction in the presence of a radical scavenger is a strong indicator of a radical-mediated process. chinesechemsoc.org

Interactive Data Table: Evidence for Radical-Mediated Pyridine Silylation

Experimental ApproachObservationImplicationReference
Radical Clock ExperimentsFormation of rearranged products.Indicates the intermediacy of radicals. acs.org
Radical Scavenger StudiesReaction inhibited by TEMPO or BHT.Suggests a radical chain mechanism. chinesechemsoc.orgtaylorandfrancis.com
EPR SpectroscopyDirect detection of silyl and other radical species.Confirms the presence of radical intermediates. researchgate.netacs.org
DFT CalculationsCalculation of reaction pathways involving radicals.Provides theoretical support for radical mechanisms. researchgate.netacs.org

Advanced Spectroscopic and Computational Characterization of 2 Methyl 6 Trimethylsilyl Pyridine and Its Complexes

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular structure of silylated pyridines.

Infrared (IR) Spectroscopy Analysis of Diagnostic Functional Group Vibrations

The IR spectrum of 2-Methyl-6-(trimethylsilyl)pyridine exhibits characteristic absorption bands that are diagnostic of its constituent functional groups. The analysis of these vibrations provides valuable insights into the molecular framework. For instance, the IR spectrum of the related compound 2-chloro-6-methyl pyridine (B92270) has been analyzed, with assignments made for the fundamental frequencies. orientjchem.org In the broader context of substituted pyridines, the vibrations associated with the pyridine ring and its substituents are well-documented. For example, in 2-methoxy-6-methylpyridine, the IR spectrum shows distinct bands for the pyridine ring and the methoxy (B1213986) and methyl groups. researchgate.net

Key diagnostic vibrations for this compound would include:

C-H stretching vibrations of the methyl group and the pyridine ring.

Pyridine ring stretching vibrations , which are typically observed in the 1600-1400 cm⁻¹ region.

Si-C stretching and bending vibrations associated with the trimethylsilyl (B98337) group. The Si-C bond vibrations are crucial for confirming the presence and environment of the silyl (B83357) moiety.

CH₃ deformation vibrations , which can provide information about the methyl group's interaction with the rest of the molecule. researchgate.net

The following table summarizes typical IR absorption frequencies for related pyridine derivatives, which can be used as a reference for interpreting the spectrum of this compound.

Functional GroupVibrational ModeApproximate Frequency (cm⁻¹)Reference
Pyridine RingC=C, C=N stretching1600-1400 orientjchem.orgresearchgate.net
Methyl GroupC-H stretching2950-2850 researchgate.net
Methyl GroupIn-plane bending~1370 researchgate.net
C-HDeformation~1450 researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is indispensable for the unambiguous structural determination of this compound, providing detailed information about the chemical environment of each nucleus.

¹H, ¹³C, and ²⁹Si NMR Spectroscopic Characterization of Silylated Pyridines

¹H, ¹³C, and ²⁹Si NMR spectroscopy collectively offer a comprehensive picture of the molecular structure.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 2-(Trimethylsilyl)pyridine, the aromatic protons and the trimethylsilyl protons show distinct chemical shifts. chemicalbook.com In the case of this compound, one would expect to see signals for the methyl protons, the aromatic protons on the pyridine ring, and the protons of the trimethylsilyl group.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms. The chemical shifts of the carbons in the pyridine ring are sensitive to the positions of the methyl and trimethylsilyl substituents. rsc.orgspectrabase.com Silylation is known to influence the chemical shifts of the ring carbons. nih.gov

²⁹Si NMR: Silicon-29 NMR is particularly valuable for characterizing organosilicon compounds. The chemical shift of the silicon atom is highly dependent on its electronic environment. For various tris(trimethylsilyl)methyl-substituted silanes, ²⁹Si NMR chemical shifts have been reported and show a narrow range for the trimethylsilyl groups. umich.edu The ²⁹Si chemical shift for this compound would confirm the presence of the trimethylsilyl group and provide insight into its electronic interaction with the pyridine ring. Studies on other silylated compounds show that both electronic and steric effects influence the ²⁹Si resonance position. lookchem.com

The following table presents a hypothetical summary of expected NMR data for this compound based on data for analogous compounds.

NucleusFunctional GroupExpected Chemical Shift (ppm)MultiplicityReference
¹H-CH₃~2.5singlet nist.gov
¹HPyridine-H7.0 - 8.5multiplet chemicalbook.com
¹H-Si(CH₃)₃~0.3singlet chemicalbook.com
¹³C-CH₃~20-25 spectrabase.com
¹³CPyridine-C120 - 160 rsc.org
¹³C-Si(CH₃)₃~0-5 umich.edu
²⁹Si-Si(CH₃)₃-2 to -7 umich.edu

Analysis of Chemical Shifts and Spin-Spin Coupling Patterns for Positional Isomerism

The precise chemical shifts and spin-spin coupling constants in the ¹H NMR spectrum are crucial for confirming the 2,6-substitution pattern and distinguishing it from other possible isomers. The coupling patterns between the aromatic protons on the pyridine ring will be characteristic of the substitution. For instance, a 2,6-disubstituted pyridine will show a different set of coupling constants compared to a 2,4- or 3,5-disubstituted pyridine. The analysis of long-range coupling constants, such as those between protons and fluorine in methylfluoropyridines, has been used to understand the electronic effects of substituents on the pyridine ring. cdnsciencepub.com A similar detailed analysis of the coupling constants in this compound would definitively establish its isomeric purity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Analysis of Metal Complexes and Silylated Pyridine Derivatives

While the crystal structure of this compound itself may not be readily available, the structures of its metal complexes and other silylated pyridine derivatives offer significant insights into its coordination behavior and solid-state packing. The crystal structures of various metal complexes with substituted pyridine ligands have been determined, showcasing the coordination modes of the pyridine nitrogen. researchgate.netrsc.org For example, the crystal structure of a pyridine-stabilized silanonetungsten complex has been reported, providing data on the Si-N bond length. rsc.org

The analysis of such crystal structures would reveal:

The precise geometry of the this compound ligand when coordinated to a metal center.

The bond lengths and angles involving the silicon atom, providing experimental validation for the structural parameters inferred from spectroscopic data.

The nature of intermolecular interactions, such as pi-stacking of the pyridine rings or van der Waals interactions involving the trimethylsilyl groups.

Geometric Parameters: Bond Lengths, Bond Angles, and Dihedral Angles

Precise, experimentally determined geometric parameters for this compound from single-crystal X-ray diffraction are not readily found in public databases. However, computational studies on similar molecules, such as 2-amino-6-methylpyridine (B158447), and crystal structures of related compounds provide valuable insights into the expected molecular geometry.

Density Functional Theory (DFT) calculations are a powerful tool for predicting the geometric parameters of molecules. For instance, studies on 2-amino-6-methylpyridine using the B3LYP method with a 6-311++G(d,p) basis set have been performed to optimize bond lengths and angles researchgate.net. The N–C bond lengths in 2-amino-6-methylpyridine were calculated to be approximately 1.34 Å researchgate.net. The bond lengths of the C-C bonds within the aromatic ring typically fall in the range of 1.379 Å to 1.404 Å researchgate.net.

In the absence of a specific crystal structure for the title compound, we can infer expected parameters from related structures. For example, the crystal structure of 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile shows that the imidazo[1,2-a]pyridine (B132010) group is nearly planar researchgate.net. For complexes, the coordination environment heavily influences the geometry. In lithium complexes of the related [2-(6-methyl)pyridyl]trimethylsilylamido ligand, lithium centers are typically four-coordinate, with bridging amido-nitrogen atoms creating dimeric structures.

Below is a table of representative geometric parameters for a related compound, 2-amino-6-methylpyridine, calculated using DFT, which can serve as an estimate for this compound.

Table 1: Calculated Geometric Parameters for 2-amino-6-methylpyridine Data sourced from DFT calculations on analogous compounds.

ParameterBond/AtomsCalculated Value (B3LYP/6-311++G(d,p))Reference
Bond LengthN–C (pyridine)~1.34 Å researchgate.net
Bond LengthC–C (pyridine)1.379 - 1.404 Å researchgate.net
Bond LengthC–N (amino)~1.35 Å researchgate.net
Bond AngleC–N–C (pyridine)~117-119°
Bond AngleN–C–C (pyridine)~122-124°

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The supramolecular assembly of pyridine-containing compounds in the solid state is often governed by a network of weak intermolecular interactions, including hydrogen bonds and π-stacking. While a crystal structure for this compound is not available to directly analyze these interactions, studies on analogous molecules provide a strong basis for understanding its likely behavior.

The nitrogen atom of the pyridine ring is a hydrogen bond acceptor. In crystalline structures of related molecules like 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile, intermolecular C–H···N hydrogen bonds link molecules into infinite chains researchgate.net. These interactions can form distinct ring motifs, such as R²₂(12) and R²₂(8) researchgate.net. The presence of the methyl and trimethylsilyl groups in this compound provides C-H bonds that can act as hydrogen bond donors to the nitrogen atom of adjacent molecules.

π-π stacking is another crucial interaction that directs the crystal packing of aromatic molecules. Theoretical studies on the pyridine dimer, using MP2 calculations, have shown that the antiparallel-displaced geometry is the most stable, with a significant binding energy, highlighting the importance of electron correlation in describing these dispersion-dominated interactions researchgate.net. The interaction energy is dependent on the orientation, with parallel-sandwich and T-shaped geometries also representing stable conformations researchgate.net. In the crystal structures of various pyridine-based complexes, π–π stacking interactions between pyridine rings are frequently observed, with interplanar distances typically in the range of 3.3–3.8 Å researchgate.netrsc.org. These interactions can lead to the formation of one-dimensional ladder-like or step-like chains, or expand into 2D supramolecular networks rsc.orgresearchgate.net. The synergistic effect of hydrogen bonding and π-interactions can result in complex and stable solid-state architectures nih.gov.

The analysis of Hirshfeld surfaces and 2D fingerprint plots in studies of similar compounds, such as trans-4,4′-azo-1,2,4-triazole, allows for the quantitative investigation of these weak interactions, revealing the prominence of H···H, N···H, and C···H contacts rsc.org. Such analyses would be invaluable for understanding the crystal packing of this compound if a crystal structure becomes available.

Electronic Structure Calculations

Density Functional Theory (DFT) for Ground State Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating the ground state electronic properties of molecules. For pyridine derivatives, the B3LYP functional is commonly employed, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p), to achieve a balance between computational cost and accuracy researchgate.netnih.govnih.gov.

These calculations can provide optimized molecular structures, vibrational frequencies, and key electronic properties. For example, in a study of 2-amino-5-methylpyridine (B29535) and 2-amino-6-methylpyridine, DFT was used to perform a complete vibrational assignment of their IR and Raman spectra researchgate.net. Such calculations allow for the prediction of infrared spectra, which can be compared with experimental measurements for structural validation nih.gov.

Furthermore, DFT is used to calculate fundamental electronic parameters that govern a molecule's reactivity and stability. These include the total energy, dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO), which are discussed in section 3.4.3. The calculated ground state properties for a series of novel pyridine derivatives have been successfully used to correlate with their observed biological activities nih.govcam.ac.uk. Although specific DFT data for this compound is sparse, the established methodologies from these related studies could be readily applied to predict its ground state electronic characteristics with high confidence.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules, enabling the simulation and interpretation of UV-Vis absorption spectra nih.gov. This method calculates vertical excitation energies, oscillator strengths, and the nature of the electronic transitions involved nih.govrsc.org.

In studies of related pyridine-containing systems, TD-DFT calculations, often using the B3LYP functional and a polarizable continuum model (CPCM) to simulate solvent effects, have successfully predicted experimental UV-Vis spectra nih.gov. For example, in an investigation of substituted triazolo pyrimidine (B1678525) thione heterocycles, TD-DFT was used to identify and assign the observed absorption bands to specific electronic transitions, such as n→π* or π→π* nih.gov.

The accuracy of TD-DFT allows for the investigation of how substituents affect the spectroscopic properties. For instance, TD-DFT calculations on a 1:1 co-crystal of a coumarin (B35378) derivative and 2-methylimidazole (B133640) were able to explain a redshift and decrease in fluorescence intensity by analyzing the changes in the excited state upon complexation rsc.org. These studies demonstrate that TD-DFT can be a predictive tool for understanding the photophysical behavior of this compound and its complexes, including how coordination to a metal center or intermolecular interactions might alter its absorption and emission profiles. A minimal auxiliary basis set approach for TD-DFT has also been developed to reduce computational cost for large molecules while maintaining accuracy cnr.it.

Analysis of Molecular Orbitals, Charge Distribution, and Electron Density

The analysis of molecular orbitals (MOs), charge distribution, and electron density provides fundamental insights into the electronic structure, reactivity, and bonding of a molecule. These properties are routinely calculated using DFT methods.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. In ruthenium(II) complexes with pyridyl-mesoionic carbene ligands, the composition of the frontier orbitals, whether they are metal-centered, ligand-centered, or mixed, determines the nature of electronic transitions, such as metal-to-ligand charge transfer (MLCT) nih.gov. Visualization of these orbitals, often with tools like Chemcraft, clarifies their contribution to bonding and electronic transitions nih.gov.

Charge density distribution analysis, derived from high-resolution X-ray diffraction or DFT calculations, offers a detailed picture of bonding and intermolecular interactions rsc.org. The topological analysis of the electron density, using quantum theory of atoms in molecules (QTAIM), can characterize bond paths and quantify the strength of interactions like hydrogen bonds and π-stacking rsc.orgrsc.org. The Laplacian of the electron density reveals regions of charge concentration and depletion, illustrating the shape of atomic valence shells and identifying lone pairs rsc.org. For planar aromatic systems, the Fermi-hole distribution can be used to visualize π-delocalization across the molecule rsc.org. Although not specifically performed on this compound, these techniques have been applied to similar nitrogen heterocycles to provide a deep understanding of their electronic structure rsc.org.

Computational Prediction of Spin-State Ordering and Magnetic Properties

The prediction of magnetic properties in transition metal complexes, such as spin-state ordering and magnetic anisotropy, is a challenging but important area of computational chemistry. For complexes involving ligands like this compound, DFT and more advanced multireference methods like CASSCF (Complete Active Space Self-Consistent Field) are employed.

These calculations are crucial for understanding and predicting the behavior of single-molecule magnets (SMMs) and spin-crossover (SCO) systems. In a series of cobalt(II) complexes with a pyridine-based macrocyclic ligand, CASSCF calculations were used to support experimental magnetic data rsc.orgnih.gov. These calculations confirmed substantial magnetic anisotropy, quantified by the axial zero-field splitting parameter (D), which is a critical factor for SMM behavior rsc.orgnih.gov. The results showed that even with a positive D value, a complex could exhibit slow magnetic relaxation, highlighting the nuanced interplay of electronic structure and magnetic properties nih.gov.

DFT calculations are also used to investigate the relative energies of different spin states. In a study of iron(II) complexes with chiral PyBox-type ligands, DFT calculations reproduced the experimentally observed spin-crossover equilibria rsc.org. These studies demonstrate that computational methods can effectively model how the steric and electronic properties of a ligand, such as this compound, influence the geometry and spin state of a coordinated metal ion.

Reactivity and Transformational Chemistry of 2 Methyl 6 Trimethylsilyl Pyridine

Reactions Involving the Trimethylsilyl (B98337) Moiety

The trimethylsilyl group at the 2-position of the pyridine (B92270) ring is not merely a passive substituent. Its electronic and steric properties play a crucial role in directing the course of various organic reactions, serving as a valuable tool for synthetic chemists.

Silyl (B83357) Group as a Directing or Activating Group in Organic Transformations

The trimethylsilyl group can function as a removable activating group, facilitating transformations that would otherwise be challenging. In the context of pyridine chemistry, it can direct metalation to specific positions, enabling subsequent functionalization. For instance, the lithiation of pyridine derivatives can be directed by certain groups on the ring. While specific studies on 2-Methyl-6-(trimethylsilyl)pyridine are not abundant in the provided search results, the principle of directed ortho-metalation is well-established in pyridine chemistry. This process involves the coordination of an organolithium reagent to a directing group, followed by deprotonation at the adjacent ortho position. In the case of this compound, the trimethylsilyl group, in concert with the pyridine nitrogen, could potentially direct lithiation to the adjacent methyl group or the C3 position of the pyridine ring.

Furthermore, the trimethylsilyl group can be used as a temporary directing group in C-C bond activation reactions, although this has been more extensively studied with other directing groups like 2-aminopyridines. This strategy allows for the selective cleavage and formation of carbon-carbon bonds in otherwise unreactive substrates.

Cleavage and Desilylation Reactions of C-Si Bonds

A key feature of the trimethylsilyl group is its ability to be selectively cleaved under various conditions, a process known as desilylation. This allows for the introduction of other functional groups at the position formerly occupied by the silyl moiety. The C-Si bond in arylsilanes can be cleaved through ipso-substitution, where an electrophile replaces the silyl group. This reaction is particularly useful for introducing a wide range of substituents onto the aromatic ring.

Protodesilylation, the replacement of the silyl group with a hydrogen atom, is another common transformation. This can be achieved under acidic, basic, or fluoride-mediated conditions. The ease of removal of the trimethylsilyl group makes it a valuable "traceless" directing or activating group in multi-step syntheses.

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system, which dictates its reactivity towards both electrophiles and nucleophiles.

Regioselective Functionalization of the Pyridine Core

The substituents on the pyridine ring, in this case, the methyl and trimethylsilyl groups, influence the position of further functionalization. Directed ortho-metalation is a powerful strategy for the regioselective functionalization of pyridines. By using a strong base like n-butyllithium, often in the presence of a ligand such as TMEDA, a proton can be selectively abstracted from a position ortho to a directing group. For 2-substituted pyridines, lithiation often occurs at the C6 position. In the case of this compound, the directing effect of the nitrogen atom and the potential influence of the existing substituents would determine the site of lithiation, likely favoring the C3 or the methyl group. Subsequent quenching of the resulting organolithium species with various electrophiles allows for the introduction of a wide array of functional groups in a highly regioselective manner.

Nucleophilic and Electrophilic Addition to the Pyridine Nitrogen or Ring Carbons

Nucleophilic Addition: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly after activation. The nitrogen atom of the pyridine can be alkylated or acylated to form a pyridinium (B92312) salt. This activation significantly increases the electrophilicity of the ring carbons, making them prone to attack by nucleophiles. Nucleophilic addition to N-alkyl pyridinium salts can occur at the C2, C4, or C6 positions. The regioselectivity of this addition is influenced by the substituents on the ring and the nature of the nucleophile. For 2,6-disubstituted pyridines, nucleophilic attack is often directed to the C4 position.

Electrophilic Addition: Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient character, which is further exacerbated by the protonation of the nitrogen atom under acidic reaction conditions. When such reactions do occur, they are typically directed to the C3 and C5 positions, as attack at the C2, C4, or C6 positions would lead to a highly unstable intermediate with a positive charge on the electronegative nitrogen atom. The presence of the methyl and trimethylsilyl groups on this compound would further influence the regioselectivity of any potential electrophilic substitution. The methyl group is an activating group, while the trimethylsilyl group can also influence the electronic properties of the ring.

Dearomatization and Subsequent Re-aromatization Processes

Dearomatization of the pyridine ring in silyl-substituted pyridines offers a powerful strategy for the synthesis of highly functionalized, non-aromatic nitrogen heterocycles. While specific studies on this compound are not extensively documented, the reactivity can be inferred from related systems. The dearomatization process typically involves the activation of the pyridine ring, followed by a nucleophilic attack, leading to the formation of a dihydropyridine (B1217469) intermediate.

One common approach involves the reaction of pyridines with organometallic reagents or the use of reducing agents. For instance, pyridines bearing bulky silyl groups at the 3-position have been shown to undergo dearomatization researchgate.net. The trimethylsilyl group at the 6-position in this compound is expected to influence the regioselectivity of nucleophilic attack, potentially directing it to the C2 or C4 positions.

The resulting dihydropyridines are often unstable and can be readily re-aromatized. This re-aromatization can be achieved through oxidation, restoring the aromatic pyridine ring, often with the incorporation of new functional groups introduced during the dearomatization-functionalization sequence. A variety of oxidizing agents have been employed for the aromatization of Hantzsch 1,4-dihydropyridines, which are structurally related to the intermediates in pyridine dearomatization researchgate.netmdpi.comnih.gov. This dearomatization-rearomatization strategy provides a versatile method for the net C-H functionalization of the pyridine ring.

A general representation of a dearomatization-functionalization-re-aromatization sequence is depicted below:

StepDescriptionGeneral Reactants/ConditionsProduct Type
1. Activation Activation of the pyridine nitrogen, for example, by N-acylation or reaction with an activating agent.Activating agent (e.g., chloroformate)Pyridinium salt
2. Nucleophilic Attack Addition of a nucleophile to the activated pyridine ring.Organometallic reagent, enolate, etc.Dihydropyridine
3. Functionalization (Optional) The dihydropyridine intermediate can sometimes be further functionalized.ElectrophileFunctionalized Dihydropyridine
4. Re-aromatization Oxidation of the dihydropyridine to restore the aromatic pyridine ring.Oxidizing agent (e.g., DDQ, MnO2)Functionalized Pyridine

Radical Reactions and Pyridine Ring Functionalization

The functionalization of the pyridine ring in this compound can also be achieved through radical reactions. These reactions offer alternative pathways to introduce substituents onto the pyridine nucleus, often with different regioselectivity compared to ionic reactions.

A notable example is the photochemical organocatalytic functionalization of pyridines via pyridinyl radicals recercat.caticiq.orgnottingham.edu.myresearchgate.net. This method involves the single-electron reduction of a pyridinium ion to generate a pyridinyl radical, which can then couple with other radical species. The reaction is typically carried out under photochemical conditions, using a photosensitizer to facilitate the electron transfer process.

For a substituted pyridine such as this compound, the position of radical attack would be influenced by both electronic and steric factors. The trimethylsilyl group is a bulky substituent and would likely direct incoming radicals to less hindered positions. This methodology allows for the formation of new carbon-carbon bonds at various positions on the pyridine ring.

The general mechanism for this type of radical functionalization is as follows:

Protonation and Single-Electron Transfer (SET): The pyridine nitrogen is first protonated by a Brønsted acid. A photosensitizer, upon excitation by light, then transfers an electron to the pyridinium ion, generating a pyridinyl radical.

Radical Generation: A second radical species is generated from a suitable precursor.

Radical Coupling: The pyridinyl radical and the second radical couple to form a functionalized dihydropyridine.

Re-aromatization: The dihydropyridine intermediate is then oxidized to the final functionalized pyridine product.

SubstrateRadical SourceCatalyst/ConditionsProduct
Substituted PyridineAlkeneDithiophosphoric acid, lightC4-Alkylated Pyridine
Substituted PyridineAllylic C-H sourcePhotochemical, OrganocatalystC-C coupled product

Reactivity of Silylated Alkyl Side Chains (e.g., Trimethylsilylmethyl)

The alkyl side chains of this compound also exhibit characteristic reactivity, providing avenues for further functionalization.

Organometallic Reactions of Lithiated 2-(trimethylsilylmethyl)pyridine

The methyl group at the 2-position of the pyridine ring is benzylic-like in nature and can be deprotonated by a strong base to form an organometallic species. Treatment of 2-methylpyridine (B31789) (2-picoline) with butyllithium results in the deprotonation of the methyl group to form 2-picolyllithium wikipedia.org. Similarly, this compound can be deprotonated at the methyl group to generate lithiated 2-(trimethylsilylmethyl)pyridine.

This lithiated intermediate is a potent nucleophile and can react with a variety of electrophiles to introduce new functional groups at the methyl position. This provides a powerful method for the elaboration of the side chain.

The general reaction scheme is as follows:

This compound + n-BuLi → Lithiated 2-(trimethylsilylmethyl)pyridine + Butane

Lithiated 2-(trimethylsilylmethyl)pyridine + Electrophile (E+) → 2-(E-CH2)-6-(trimethylsilyl)pyridine

Below is a table summarizing potential reactions of the lithiated species:

ElectrophileProduct
Alkyl halide (R-X)2-(R-CH2)-6-(trimethylsilyl)pyridine
Aldehyde (RCHO)2-(RCH(OH)CH2)-6-(trimethylsilyl)pyridine
Ketone (RCOR')2-(RR'C(OH)CH2)-6-(trimethylsilyl)pyridine
Carbon dioxide (CO2)2-(HOOCCH2)-6-(trimethylsilyl)pyridine
Ester (RCOOR')2-(RCOCH2)-6-(trimethylsilyl)pyridine

Functionalization at Benzylic Positions Adjacent to the Pyridine Ring

The methyl group of this compound, being at a benzylic-like position, is susceptible to C-H functionalization through various other methods beyond deprotonation with strong bases. Research has shown that methylpyridines can undergo benzylic C-H functionalization with electron-deficient alkenes researchgate.net.

These reactions often proceed under thermal conditions and can be promoter-free, highlighting the inherent reactivity of the benzylic C-H bonds in methylpyridines. The methyl group at the 2-position is generally found to be more reactive than a methyl group at the 4-position, while a methyl group at the 3-position is typically unreactive in these transformations researchgate.net.

A representative reaction involves the addition of the benzylic C-H bond across an activated double bond, such as that in 2-benzylidenemalononitrile.

The following table illustrates the types of products that can be expected from the benzylic functionalization of this compound with various electrophilic alkenes:

Electrophilic AlkeneReaction ConditionsProduct
2-BenzylidenemalononitrileHeat3-(Pyridin-2-ylmethyl)-2-phenylpropanedinitrile derivative
Ethyl acrylateLewis acid catalystEthyl 4-(pyridin-2-yl)butanoate derivative
Methyl vinyl ketoneLewis acid catalyst5-(Pyridin-2-yl)pentan-2-one derivative

Coordination Chemistry and Ligand Design Principles for 2 Methyl 6 Trimethylsilyl Pyridine Derivatives

Chelation Behavior and Coordination Modes

The coordination of 2-Methyl-6-(trimethylsilyl)pyridine to metal centers is primarily dictated by the pyridine (B92270) nitrogen, but the substituents at the 2 and 6 positions play a crucial role in modulating the coordination geometry and the stability of the resulting complexes.

Steric and Electronic Effects of Trimethylsilyl (B98337) and Methyl Substituents on Coordination Geometry

The substituents at the 2 and 6 positions of the pyridine ring, namely the methyl and trimethylsilyl groups, exert significant steric and electronic influences on the coordination of the ligand to a metal center. acs.orgnih.gov

Electronic Effects: Electronically, the trimethylsilyl group is generally considered to be a σ-donating group, which can increase the electron density on the pyridine ring and, consequently, the basicity of the nitrogen atom. researchgate.net This enhanced donor strength can lead to stronger metal-ligand bonds. Conversely, the methyl group is also an electron-donating group, further contributing to the electron-rich nature of the pyridine nitrogen. The interplay of these electronic effects can fine-tune the reactivity and stability of the metal complexes. acs.orgescholarship.org The combination of steric bulk and electronic donation makes this compound and its derivatives versatile ligands for stabilizing a wide range of metal centers in various oxidation states. escholarship.org

Synthesis and Characterization of Metal Complexes

The unique properties of this compound and related ligands have led to the successful synthesis and characterization of a variety of metal complexes, including those with cobalt, lithium, lanthanoids, and heavier alkali metals.

Cobalt(II) Complexes of Trimethylsilyl-Substituted Methylpyridine Ligands

The synthesis of cobalt(II) complexes with pyridine-based ligands is a well-established area of coordination chemistry. researchgate.netnih.govscirp.org In the context of trimethylsilyl-substituted methylpyridine ligands, the reaction of a cobalt(II) salt with the ligand in an appropriate solvent typically yields the desired complex. nih.govrsc.org The steric bulk of the trimethylsilyl group can influence the coordination geometry around the Co(II) center, which can adopt various geometries such as tetrahedral or octahedral, depending on the specific ligand and reaction conditions. researchgate.netrsc.org

A study on cobalt(II) complexes with a 17-membered pyridine-based macrocyclic ligand containing two pyridin-2-ylmethyl pendant arms revealed a strongly distorted geometry between octahedral and trigonal prismatic. rsc.org Magnetic studies, supported by theoretical calculations, showed significant magnetic anisotropy. rsc.org

Lithium and Lanthanoid Complexes Formed with N-Silylated Pyridine Analogs

The coordination chemistry of lithium and lanthanoid ions with N-silylated pyridine analogs is driven by the strong electrostatic interactions between the hard metal ions and the nitrogen donor atom. The bulky trimethylsilyl groups play a crucial role in stabilizing these complexes, often leading to the formation of monomeric or low-aggregate species that are soluble in common organic solvents. nih.gov

The synthesis of these complexes typically involves the reaction of an organolithium or lanthanoid precursor with the N-silylated pyridine ligand. The resulting complexes have been characterized by various techniques, including multinuclear NMR spectroscopy and X-ray crystallography. For instance, the reaction of a bulky pyridyl-based ligand, 2-(bis(trimethylsilyl)methyl)-6-methylpyridine, with organosodium and organopotassium reagents in the presence of N-donor co-ligands resulted in the formation of heavier alkali metal complexes. researchgate.net

In lanthanoid chemistry, sterically demanding ligands are essential for stabilizing complexes in low oxidation states and influencing their reactivity. escholarship.org The use of bulky silyl-substituted cyclopentadienyl (B1206354) ligands, for example, has enabled the isolation and characterization of rare thorium(III) and thorium(II) complexes. escholarship.org While not directly N-silylated pyridines, these studies highlight the importance of silyl (B83357) substituents in f-element chemistry. escholarship.org

Heavier Alkali Metal Complexes of Bulky Silylmethylpyridine Ligands

The chemistry of heavier alkali metals (Na, K, Rb, Cs) with organometallic ligands is often characterized by highly electrostatic bonding and a tendency to form polymeric or aggregated structures. nih.gov The use of bulky silylmethylpyridine ligands, such as derivatives of this compound, can help to mitigate this aggregation and isolate discrete molecular complexes. researchgate.net

The reaction of the bulky ligand 2-(bis(trimethylsilyl)methyl)-6-methylpyridine with n-butylsodium and n-butylpotassium in the presence of chelating N-donor ligands like PMDTA and TMEDA has been shown to yield crystalline complexes. researchgate.net X-ray crystallographic analysis of [{6-Me(2-Pyr)}(Me3Si)2CNa(pmdta)] and [{6-Me(2-Pyr)}(Me3Si)2CK] revealed the coordination environment of the sodium and potassium ions, highlighting the role of both the silylmethylpyridine ligand and the N-donor co-ligand in stabilizing the structures. researchgate.net

The increasingly electrostatic nature of the metal-ligand bond with heavier alkali metals often favors the formation of insoluble, salt-like compounds. nih.gov However, the incorporation of bulky silyl groups can enhance solubility in organic solvents and allow for intramolecular interactions that stabilize the complexes. nih.gov The study of these heavier alkali metal complexes provides insight into the fundamental bonding and structural principles governing s-block organometallic chemistry. researchgate.net

Compound NameMetal IonKey Structural FeaturesReference
[{6-Me(2-Pyr)}(Me3Si)2CNa(pmdta)]Sodium (Na)The sodium ion is coordinated by the nitrogen of the pyridine ring, the carbanion, and the tridentate N-donor ligand PMDTA. researchgate.net
[{6-Me(2-Pyr)}(Me3Si)2CK]Potassium (K)The potassium ion is coordinated by the nitrogen of the pyridine ring and the carbanion, forming a polymeric chain. researchgate.net

Influence of Ligand Design on Metal Center Properties

The strategic design of ligands is a cornerstone of modern coordination chemistry, enabling precise control over the properties of the resulting metal complexes. For derivatives of this compound, the interplay between the electron-donating methyl group, the sterically demanding trimethylsilyl group, and the coordinating nitrogen atom provides a unique framework for tuning the electronic and magnetic characteristics of a metal center. These modifications directly influence the reactivity, catalytic efficacy, and physical properties of the complex.

Impact on Electronic Properties and Catalytic Performance of Transition Metal Complexes

The electronic nature of a ligand profoundly affects the electron density at the metal center, which in turn governs the complex's redox properties and catalytic activity. pku.edu.cn Ligands based on the pyridine scaffold can be systematically modified to fine-tune these characteristics for specific applications, such as hydrogenation catalysis. researchgate.net

The introduction of substituents on the pyridine ring, such as the methyl and trimethylsilyl groups in this compound, alters the ligand's σ-donor and π-acceptor capabilities. Strong σ-donating ligands increase the electron density on the metal, which can destabilize the highest occupied molecular orbital (HOMO). nih.gov This shift often makes the complex easier to oxidize, a key consideration in many catalytic cycles. nih.gov

Research on ruthenium(II) p-cymene (B1678584) complexes with various pyridine-quinoline and biquinoline-based ligands demonstrates a clear link between ligand structure and catalytic performance in the transfer hydrogenation of ketones. mdpi.com The position of methyl substituents on the ligand framework significantly influences the catalytic efficiency, measured by the time to achieve quantitative conversion and the turnover frequency (TOF). mdpi.com For instance, complexes with a methyl group at the 8-position of the quinoline (B57606) moiety exhibit exceptionally high activity, achieving quantitative conversion of acetophenone (B1666503) to 1-phenylethanol (B42297) in just 10 minutes with a TOF of 1600 h⁻¹. mdpi.com In contrast, complexes with methyl groups at other positions or with unsubstituted ligands show markedly lower activity. mdpi.com This highlights the critical role of steric and electronic tuning by substituents in optimizing catalytic performance.

Catalytic Performance of [Ru(η⁶-p-cymene)(L)Cl]⁺ Complexes in Transfer Hydrogenation of Acetophenone

Ligand (L)Key Substituent PositionTime for Quantitative Conversion (min)Turnover Frequency (TOF, h⁻¹)Reference
8-Mepq8-Methyl~101600 mdpi.com
4-Mepq4-Methyl~101600 mdpi.com
6'-Mepq6'-Methyl~30Not Reported mdpi.com
4,6'-Me₂pq4,6'-Dimethyl~30Not Reported mdpi.com
pqUnsubstituted~60Not Reported mdpi.com
biqUnsubstituted Biquinoline~60Not Reported mdpi.com

Data sourced from studies on pyridine-quinoline ligands, illustrating the principle of substituent effects on catalysis. mdpi.com

Investigation of Spin States and Magnetic Anisotropy in Metal Complexes

The ligand field strength and the geometry it imposes on the metal coordination sphere are primary determinants of the spin state and magnetic anisotropy of a complex. pku.edu.cnnih.gov For transition metals with d⁴–d⁷ electron configurations, such as iron(II) and cobalt(II), the ligand field can dictate whether the complex adopts a high-spin (HS) or low-spin (LS) state, or even exhibits a temperature-dependent spin crossover (SCO) between these states. nih.govrsc.org

Pyridine-based ligands are instrumental in the synthesis of complexes exhibiting SCO. nih.gov For example, several iron(II) complexes with ligands based on 2-aminopyridine (B139424) or 2,6-bis(1H-imidazol-2-yl)pyridine show SCO behavior. rsc.orgnih.gov The transition between spin states is accompanied by changes in magnetic and optical properties, and crucially, a significant change in the metal-ligand bond distance. nih.gov

The design of the ligand also has a critical effect on the magnetic anisotropy of a complex, which describes the directional dependence of its magnetic properties. nih.gov This is particularly important in the field of single-molecule magnets (SMMs), where large magnetic anisotropy is a prerequisite for slow relaxation of magnetization. rsc.org In cobalt(II) complexes, which are of great interest for SMMs, the coordination geometry enforced by the ligand is crucial for tuning the sign and magnitude of the axial zero-field splitting parameter (D). nih.govrsc.org

Studies on a series of six-coordinate Co(II) complexes with a pyridine-based macrocyclic ligand revealed that all complexes possessed a distorted geometry between octahedral and trigonal prismatic. nih.govrsc.org This distortion, induced by the ligand architecture, leads to substantial magnetic anisotropy. nih.govrsc.org The magnetic properties, including the D value and the rhombic zero-field splitting parameter (E), were found to be highly sensitive to the nature of the co-ligands (X) within the coordination sphere. rsc.org

Magnetic Anisotropy Parameters for [Co(L)X]ⁿ⁺ Complexes with a Pyridine-Based Macrocycle

ComplexCo-Ligand (X)D (cm⁻¹)E/DReference
[Co(L)Br]⁺Br⁻+39.50.29 rsc.org
[Co(L)I]⁺I⁻+37.70.31 rsc.org
[Co(L)(NCO)]⁺NCO⁻+34.20.32 rsc.org
[Co(L)(NCS)]⁺NCS⁻+34.10.31 rsc.org
[Co(L)(N₃)]⁺N₃⁻+44.40.24 rsc.org
[Co(L)(NCS)₂]NCS⁻ (x2)+48.60.30 rsc.org

Data sourced from studies on a 17-membered pyridine-based N₃O₂-macrocyclic ligand (L) containing two pyridin-2-ylmethyl pendant arms, illustrating the principle of ligand influence on magnetic anisotropy. rsc.org

The positive D values indicate an easy-plane magnetic anisotropy. Despite this, one of the complexes was found to behave as a field-induced SMM, demonstrating that careful ligand design can yield materials with complex and interesting magnetic behaviors. rsc.org The bulky and electron-donating nature of the trimethylsilyl group in this compound suggests its derivatives would be excellent candidates for creating specific coordination geometries that could lead to significant magnetic anisotropy in complexes with paramagnetic metal ions.

Applications of 2 Methyl 6 Trimethylsilyl Pyridine in Advanced Organic Synthesis Research

Role as a Versatile Synthetic Building Block

Synthetic building blocks are fundamental components used to construct more complex molecules. jst.go.jp 2-Methyl-6-(trimethylsilyl)pyridine exemplifies such a building block, offering chemists a reliable platform for introducing the 2-methyl-6-pyridyl unit and leveraging the unique reactivity of the organosilicon group.

Precursor for Subsequent Diversification and Functionalization of the Pyridine (B92270) Core

The strategic placement of the trimethylsilyl (B98337) group makes this compound an excellent precursor for further chemical modifications. The C-Si bond can be readily cleaved and replaced with other functional groups, enabling the diversification of the pyridine core.

One of the primary methods for the synthesis of this compound involves the reaction of 2-bromo-6-methylpyridine (B113505) with an organolithium reagent followed by quenching with chlorotrimethylsilane. chemicalbook.comsigmaaldrich.com This reaction itself highlights the utility of the pyridine as a building block where a halogen is replaced by the TMS group. sigmaaldrich.com The TMS group can then act as a handle for further reactions. For instance, the TMS group can be removed under acidic or basic conditions (desilylation) or replaced by halogens, which are themselves versatile functional groups for cross-coupling reactions. gelest.com

Research has shown that related silylated pyridines can be converted into other valuable derivatives. For example, 2-(trimethylsilyl)ethynylpyridine derivatives are key intermediates in the synthesis of metabotropic glutamate (B1630785) receptor 5 (mGluR5) antagonists. In these syntheses, the TMS group is typically removed to reveal a terminal alkyne, which then undergoes coupling reactions. While not a direct functionalization of the C-Si bond on the ring, it demonstrates the strategic use of a TMS group on a pyridine building block. Similarly, silyl-protected pyridinols can be deprotected to yield pyridine-diols, which are important precursors for cross-coupling reactions after conversion to triflates. beilstein-journals.org

The diversification potential is summarized in the following table:

PrecursorReagentsProductApplication
2-Bromo-6-methylpyridine1. n-Butyllithium 2. Chloro-trimethyl-silaneThis compoundIntroduction of TMS group chemicalbook.com
(2-trimethylsilyl)ethyl-protected pyridinolTrifluoroacetic acid (TFA)Pyridine-diolPrecursor for cross-coupling beilstein-journals.org
5-bromo-2-[(trimethylsilyl)ethynyl]pyridineHg(OAc)₂, H₂SO₄1-(5-Bromo-2-pyridinyl)ethanoneKetone synthesis unam.mx

This table contains interactive elements. Click on the headers to sort the data.

Strategic Introduction of Organosilicon Moieties into Complex Organic Structures

The introduction of an organosilicon moiety into a complex molecule is often a strategic decision to influence its chemical or physical properties, or to enable specific subsequent reactions. This compound serves as an effective vehicle for introducing the silicon-containing pyridyl group into larger molecular frameworks. The bulky and lipophilic nature of the trimethylsilyl group can enhance the solubility of intermediates in organic solvents and provide steric shielding, which can influence the regioselectivity of subsequent reactions.

The utility of silyl (B83357) groups as protecting groups or as precursors for further functionalization is a well-established strategy in organic synthesis. acs.org In the context of this compound, the silyl group renders the adjacent C-H bond of the pyridine ring susceptible to deprotonation, allowing for the introduction of other substituents. The compound and its derivatives are therefore crucial in building more complex heterocyclic systems.

Utility in Stereoselective and Asymmetric Transformations

The development of chiral ligands is central to asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds. Pyridine-containing ligands are widely used due to their strong coordination to metal centers. researchgate.netdiva-portal.org

Application in Asymmetric Synthesis, such as α-Amidoalkylation

While direct application of this compound in α-amidoalkylation is not prominently documented in the reviewed literature, its role as a precursor for chiral ligands used in other asymmetric transformations is well-established. The 6-methylpyridin-2-yl scaffold is a key component in several effective chiral ligands. For example, 2-bromo-6-methylpyridine, a direct precursor to this compound, is used to synthesize N,N′-bis-(6-methylpyrid-2-yl)-(1R,2R)-diaminocyclohexane, a chiral ligand employed in asymmetric catalysis. sigmaaldrich.com

The synthesis of chiral, nonracemic C2-symmetric 2,2'-bipyridines often relies on the coupling of halopyridines that already contain the desired chiral information. diva-portal.org The ability to convert this compound into a halogenated derivative or other reactive species makes it a valuable starting material for accessing such chiral ligands. The development of novel chiral bidentate pyridine donor ligands is an active area of research, with applications in enantioselective halogenation and other catalytic reactions. rsc.orgdiva-portal.org

Catalytic Applications in Modern Organic Chemistry

The electronic properties and steric profile of ligands play a crucial role in the efficacy and selectivity of homogeneous organometallic catalysts. The this compound framework has been successfully incorporated into ligands for various catalytic applications.

Ligand Design for Homogeneous Organometallic Catalysis

Trimethylsilyl-substituted methyl pyridine ligands have been developed and studied for their unique structural features and their ability to promote catalytic activity. nih.gov These ligands can coordinate to a variety of transition metals, forming well-defined complexes with applications in catalysis.

For example, a cobalt(II) complex, dichloridobis{6-methyl-2-[(trimethylsilyl)amino]pyridine-κN¹}cobalt(II), has been synthesized and structurally characterized. In this complex, the cobalt atom is coordinated by two nitrogen atoms from the pyridine ligands and two chloride ions in a distorted tetrahedral geometry. nih.gov Similarly, heavier alkali metal complexes of the bulky alkyl ligand 2-(bis(trimethylsilyl)methyl)-6-methylpyridine have been prepared, demonstrating the versatility of this ligand scaffold. researchgate.netuwa.edu.au

These organometallic complexes are often investigated as precatalysts for polymerization and hydrogenation reactions. semanticscholar.orgacs.orgcsic.es For instance, iron complexes bearing bis(imino)pyridine ligands, which can be derived from precursors like this compound, are active catalysts for ethylene (B1197577) and propylene (B89431) polymerization. semanticscholar.orgcsic.es Rhodium complexes with pyridine-2-yloxy-silyl-based ligands have shown activity as catalysts for alkene hydrogenation. acs.org

The following table summarizes some of the organometallic complexes derived from related silylated pyridine ligands and their applications:

MetalLigand TypeApplication
Cobalt (Co)6-methyl-2-[(trimethylsilyl)amino]pyridineStructural characterization for potential catalysis nih.gov
Sodium (Na), Potassium (K)2-(bis(trimethylsilyl)methyl)-6-methylpyridineSynthesis of organoalkali metal complexes researchgate.net
Iron (Fe)Bis(imino)pyridinePropylene polymerization semanticscholar.org
Rhodium (Rh)Pyridine-2-yloxy-silylAlkene hydrogenation acs.org

This table contains interactive elements. Click on the headers to sort the data.

Exploration of Pyridine Systems as Lewis Base Catalysts in Silylation Reactions

Pyridine and its derivatives are well-established Lewis basic catalysts, frequently employed to accelerate a variety of chemical transformations, including silylation reactions. Their catalytic activity stems from the ability of the lone pair of electrons on the nitrogen atom to activate silylating agents. In the context of silylation, a pyridine catalyst typically activates a silyl halide, forming a highly reactive silylpyridinium salt. This intermediate is then more susceptible to nucleophilic attack by an alcohol, leading to the formation of a silyl ether.

The catalytic efficacy of pyridine derivatives in silylation is intricately linked to their steric and electronic properties. While highly basic pyridines can enhance the rate of silylation, steric hindrance around the nitrogen atom can modulate the catalyst's activity and selectivity. For instance, the presence of bulky substituents at the 2- and 6-positions can create a "proton sponge" effect, increasing the effective basicity while sterically shielding the nitrogen from direct involvement in certain reaction pathways. This steric hindrance can be advantageous in preventing undesired side reactions and influencing the regioselectivity of silylation in polyfunctional molecules.

In the case of this compound, the trimethylsilyl group imparts significant steric bulk, while the methyl group provides a modest electron-donating effect. This unique substitution pattern suggests its potential as a sterically hindered Lewis base catalyst. While direct experimental studies on the catalytic use of this compound in silylation are not extensively documented in the literature, we can infer its potential behavior by drawing parallels with other 2-substituted and 2,6-disubstituted pyridines. The significant steric hindrance provided by the trimethylsilyl group could lead to high selectivity in the silylation of less sterically hindered hydroxyl groups in complex substrates.

Table 1: Comparison of Steric and Electronic Properties of Selected Pyridine Derivatives

CompoundpKaSteric HindrancePotential Catalytic Features
Pyridine5.25LowGeneral-purpose Lewis base catalyst
2-Methylpyridine (B31789) (α-Picoline)5.97ModerateIncreased basicity, moderate steric hindrance
2,6-Dimethylpyridine (2,6-Lutidine)6.77HighIncreased basicity, significant steric hindrance, "proton sponge" characteristics
This compound Not reportedVery High Potentially high basicity and very significant steric hindrance

The data in Table 1 highlights the expected trend of increasing basicity and steric hindrance with substitution at the 2- and 6-positions. The trimethylsilyl group in this compound is substantially larger than a methyl group, suggesting it would be a highly hindered base. This could be particularly useful in preventing catalyst inhibition by product binding or in directing silylation reactions towards specific sites in a molecule.

Strategic Development of Novel Methodologies

The unique structural features of this compound also position it as a valuable building block in the strategic development of new synthetic methodologies aimed at improving sustainability and efficiency.

Integration into Green Chemistry Protocols for Sustainable Synthesis

Green chemistry principles emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and application of this compound can be evaluated within this framework.

The synthesis of substituted pyridines often involves multi-step procedures. However, recent advancements have focused on developing more atom-economical and environmentally benign methods, such as one-pot, multi-component reactions. core.ac.uk The synthesis of this compound itself can be achieved through various routes, and optimizing these to align with green chemistry principles would be a key consideration. This could involve the use of greener solvents, catalysts, and minimizing waste generation.

In its application, the use of this compound as a catalyst could contribute to greener protocols. A highly efficient and selective catalyst allows for lower catalyst loadings, milder reaction conditions, and reduced formation of byproducts, all of which are central tenets of green chemistry. While specific protocols involving this compound are not yet prevalent, its potential to enhance selectivity could lead to the development of more sustainable synthetic routes for complex molecules.

Contributions to Improving Synthetic Efficiency, Route Shortening, and Scalability

The quest for synthetic efficiency drives much of modern organic chemistry research. This involves minimizing the number of synthetic steps (route shortening), maximizing yields, and ensuring that a process can be reliably scaled up for practical applications.

Furthermore, the trimethylsilyl group can act as a directing group or a placeholder in various transformations, allowing for regioselective functionalization of the pyridine ring. Subsequent removal of the silyl group can provide access to substituted pyridines that might be difficult to synthesize through other means, effectively shortening the synthetic route to these valuable compounds.

The scalability of reactions involving this compound would depend on the specific transformation. However, methodologies that employ it as a catalyst are likely to be scalable if the catalyst is highly active and robust. One-pot procedures and flow chemistry are modern approaches to improve scalability and safety, and the integration of this compound into such systems could be a promising area of future research. acs.orgresearchgate.net

Table 2: Potential Contributions of this compound to Synthetic Efficiency

FeaturePotential Contribution
Steric Hindrance - Prevents catalyst deactivation in metal-catalyzed reactions. - Enhances regioselectivity in catalytic and stoichiometric reactions.
Trimethylsilyl Group - Acts as a removable directing group for regioselective functionalization. - Can be used to access otherwise difficult-to-synthesize substituted pyridines.
Lewis Basicity - Potential for highly selective catalysis in silylation and other reactions.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-6-(trimethylsilyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Methyl-6-(trimethylsilyl)pyridine

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